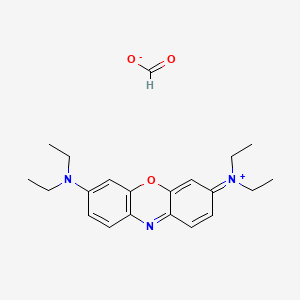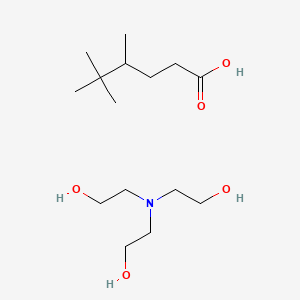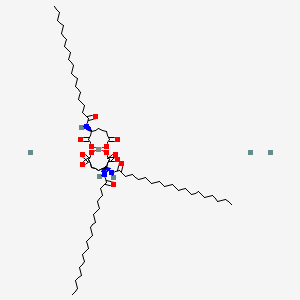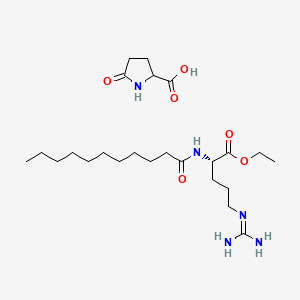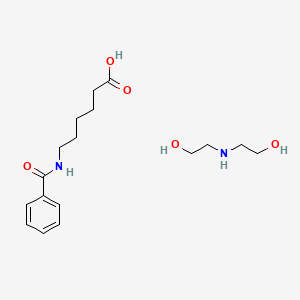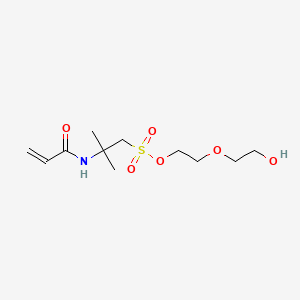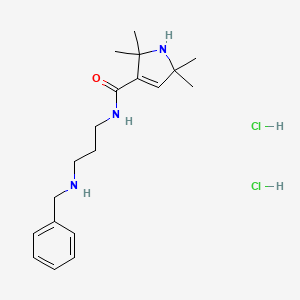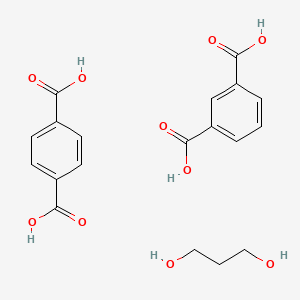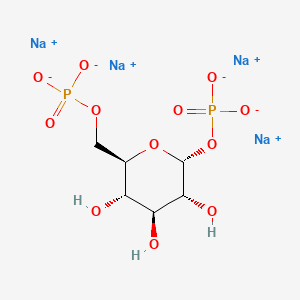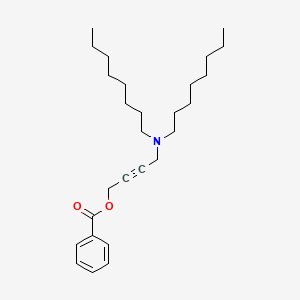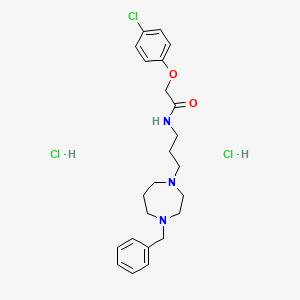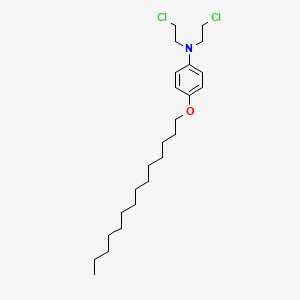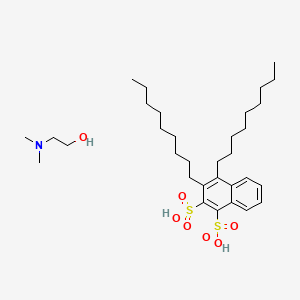![molecular formula C13H24ClN3O3 B12694663 [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride CAS No. 93919-30-3](/img/structure/B12694663.png)
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is a quaternary ammonium compound with a methacrylate group. This compound is known for its unique properties, including its ability to form polymers with antimicrobial activity and its use in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate, followed by quaternization with 2-oxoimidazolidine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with antimicrobial properties.
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Nucleophiles like sodium hydroxide or potassium carbonate are often used.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is used to synthesize polymers with unique properties such as antifouling and antimicrobial activities .
Biology
In biological research, this compound is used to create hydrogels and other materials with antibacterial properties, making it useful in wound dressings and other medical applications .
Medicine
In medicine, the antimicrobial properties of polymers derived from this compound are explored for use in coatings for medical devices to prevent infections .
Industry
Industrially, this compound is used in the production of coatings, adhesives, and other materials that benefit from its antimicrobial properties .
Mechanism of Action
The antimicrobial activity of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria. The quaternary ammonium group interacts with the lipid bilayer, leading to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound also has antimicrobial properties and is used in similar applications.
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Another quaternary ammonium compound with similar polymerization properties.
Uniqueness
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is unique due to its specific structure, which imparts distinct antimicrobial properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
93919-30-3 |
|---|---|
Molecular Formula |
C13H24ClN3O3 |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-[2-(2-oxoimidazolidin-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H23N3O3.ClH/c1-11(2)12(17)19-10-9-16(3,4)8-7-15-6-5-14-13(15)18;/h1,5-10H2,2-4H3;1H |
InChI Key |
ZAVHAACXGXTMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCN1CCNC1=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


